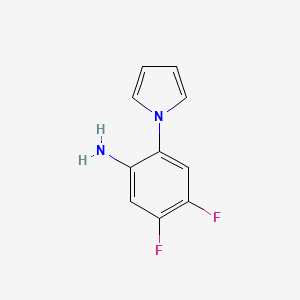
4,5-Difluoro-2-(1H-pirrol-1-il)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline is a complex chemical compound with diverse applications in scientific research. It exhibits unique properties that make it suitable for studying various biological processes and developing innovative drug therapies. This compound is characterized by the presence of a benzenamine core substituted with two fluorine atoms and a pyrrole ring, which contribute to its distinct chemical behavior.
Aplicaciones Científicas De Investigación
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in probing biological pathways and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Direcciones Futuras
The future directions for the study of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.
Mode of Action
Molecular docking investigations suggest that similar compounds bind to the active sites of dhfr and enoyl acp reductase . This binding interaction could inhibit the activity of these enzymes, leading to downstream effects on cellular metabolism.
Biochemical Pathways
Inhibition of dhfr and enoyl acp reductase can disrupt folate metabolism and fatty acid synthesis, respectively . These disruptions can lead to cell growth suppression and other downstream effects.
Result of Action
Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Métodos De Preparación
The synthesis of 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with pyrrole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Comparación Con Compuestos Similares
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline can be compared with other similar compounds such as:
Benzenamine, 4-(2,5-dihydro-1H-pyrrol-3-yl)-: This compound has a similar structure but lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide:
The uniqueness of 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
4,5-difluoro-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATANDLOUSRZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
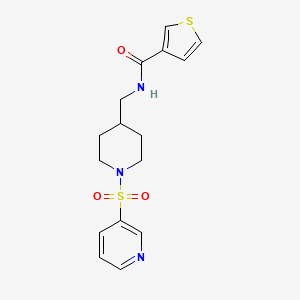
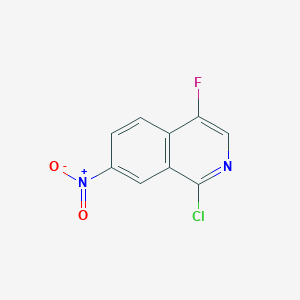


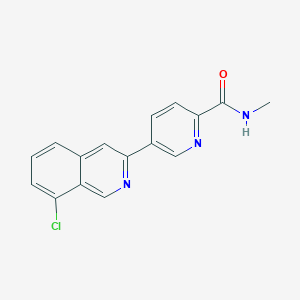



![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)
![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)
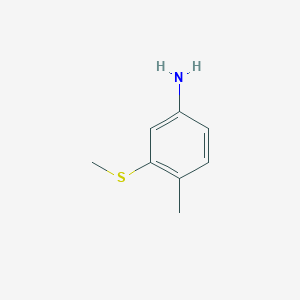
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)
